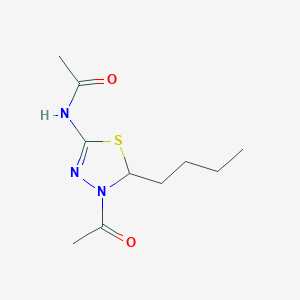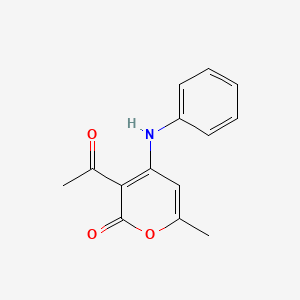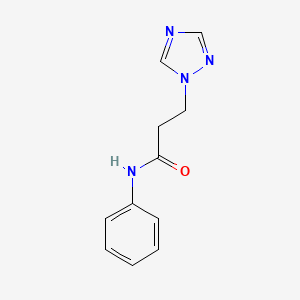
N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, also known as ABT-239, is a novel compound that has been extensively studied for its potential therapeutic applications. ABT-239 belongs to the class of thiazolylamides, which have been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
科学的研究の応用
N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. Additionally, N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in the treatment of sleep disorders, such as narcolepsy and insomnia.
作用機序
The exact mechanism of action of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act by selectively inhibiting the activity of the histamine H3 receptor. The histamine H3 receptor is involved in the regulation of neurotransmitter release, and its inhibition by N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide leads to increased levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increased wakefulness, improved cognitive function and memory, and reduced anxiety. N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has also been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters for cognitive function and memory.
実験室実験の利点と制限
One of the advantages of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide for lab experiments is its high selectivity for the histamine H3 receptor, which allows for more specific and targeted studies. Additionally, N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to have good oral bioavailability, which makes it a useful tool for studying the effects of histamine H3 receptor modulation in vivo. However, one limitation of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is its relatively short half-life, which may require frequent dosing in some studies.
将来の方向性
There are a number of potential future directions for research on N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of novel therapeutics for cognitive disorders based on the selective inhibition of the histamine H3 receptor. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its effects on neurotransmitter release and cognitive function. Finally, studies on the safety and efficacy of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide in humans are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves the condensation of 4-amino-5-butyl-2-methylthiazole with acetic anhydride to form 4-acetyl-5-butyl-2-methylthiazole, which is then reacted with thiosemicarbazide to form the corresponding 1,3,4-thiadiazole derivative. The final step involves the acetylation of the amino group to form N-(4-acetyl-5-butyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide.
特性
IUPAC Name |
N-(3-acetyl-2-butyl-2H-1,3,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-5-6-9-13(8(3)15)12-10(16-9)11-7(2)14/h9H,4-6H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXXDJLGIOJISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1N(N=C(S1)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5176015.png)


![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5176035.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176038.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5176039.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5176062.png)
![3-(2-methoxyethyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5176068.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176078.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B5176086.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5176089.png)
![2-(3-chlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5176103.png)